molecular formula C24H25ClN2O5S B2445985 4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 690245-51-3

4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No. B2445985
CAS RN: 690245-51-3
M. Wt: 488.98
InChI Key: LAAZROWHGBCEAG-UHFFFAOYSA-N
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Description

“4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The compound also includes a 3-chlorophenylsulfonyl group and a 3,4-dimethoxyphenyl group .


Synthesis Analysis

The synthesis of such compounds often involves multi-step processes. For instance, the synthesis of similar compounds has been reported to involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is used to remove the boron moiety at the end of a sequence .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to the benzamide core. These include a sulfonyl group attached to a 3-chlorophenyl group, an amino group, a methyl group, and a 3,4-dimethoxyphenyl group attached to an ethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the protodeboronation of pinacol boronic esters has been reported in the synthesis of similar compounds . Electrophilic aromatic substitution could also be a possible reaction given the presence of the aromatic ring .

Scientific Research Applications

Anticancer Applications

Research has highlighted the synthesis and evaluation of compounds related to the chemical structure of interest for their proapoptotic activity and potential as anticancer agents. For instance, derivatives of indapamide, which share a similar sulfonyl and benzamide framework, have demonstrated significant proapoptotic activity against melanoma cell lines, suggesting a potential for anticancer applications. These compounds have been evaluated for their ability to inhibit human carbonic anhydrase isoforms, which are relevant in cancer research due to their role in tumor proliferation and metastasis (Ö. Yılmaz et al., 2015).

Synthesis and Unique Properties

Another area of research involves the synthesis and characterization of compounds with unique chemical structures and properties. For example, the creation of novel cyclooctane derivatives highlights the versatility of chlorophenyl compounds in generating substances with potential applications in materials science or as intermediates for further chemical transformations (J. Nakayama et al., 1998).

Cardiac Electrophysiological Activity

Compounds structurally related to 4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide have been synthesized and studied for their cardiac electrophysiological activity. These studies explore their potential as selective class III agents for arrhythmia treatment, indicating a significant area of medical research for compounds with similar chemical frameworks (T. K. Morgan et al., 1990).

Antimicrobial Activity

Research into the antimicrobial activity of benzamide and sulfonamide derivatives, including those with chlorophenyl groups, has identified compounds with significant efficacy against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents (M. Ghorab et al., 2017).

Material Science and Polymer Research

The synthesis and characterization of polyamides and poly(amide-imide)s derived from similar compounds have applications in material science, particularly in creating high-performance polymers with specific thermal and solubility properties (A. Saxena et al., 2003).

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of this compound. Given the presence of a benzamide moiety, which is common in many pharmaceutical drugs, this compound could have potential therapeutic applications .

properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O5S/c1-31-22-11-8-17(14-23(22)32-2)12-13-26-24(28)19-9-6-18(7-10-19)16-27-33(29,30)21-5-3-4-20(25)15-21/h3-11,14-15,27H,12-13,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAZROWHGBCEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

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